

Application Notes and Protocols: Reaction Mechanisms Involving 1H-Azirine Intermediates

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Compound of Interest

Compound Name: **1H-azirine**

Cat. No.: **B085484**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1H-Azirines** are highly strained, three-membered heterocyclic compounds containing a carbon-carbon double bond.^[1] Due to significant ring strain and antiaromatic character, they are classified as extremely reactive, high-energy species.^{[2][3]} Unlike their more stable and isolable tautomers, 2H-azirines, **1H-azirines** have only been detected as very short-lived intermediates at cryogenic temperatures, typically through IR spectroscopy.^{[2][4][5]} All attempts to isolate them under standard laboratory conditions have been unsuccessful.^[5]

Despite their transient nature, **1H-azirines** are frequently postulated as key intermediates in a variety of thermal and photochemical reactions that lead to the formation of valuable nitrogen-containing compounds such as indoles, ketenimines, and other heterocycles.^{[2][5]} Understanding the reaction pathways that invoke these elusive intermediates is crucial for designing novel synthetic strategies.

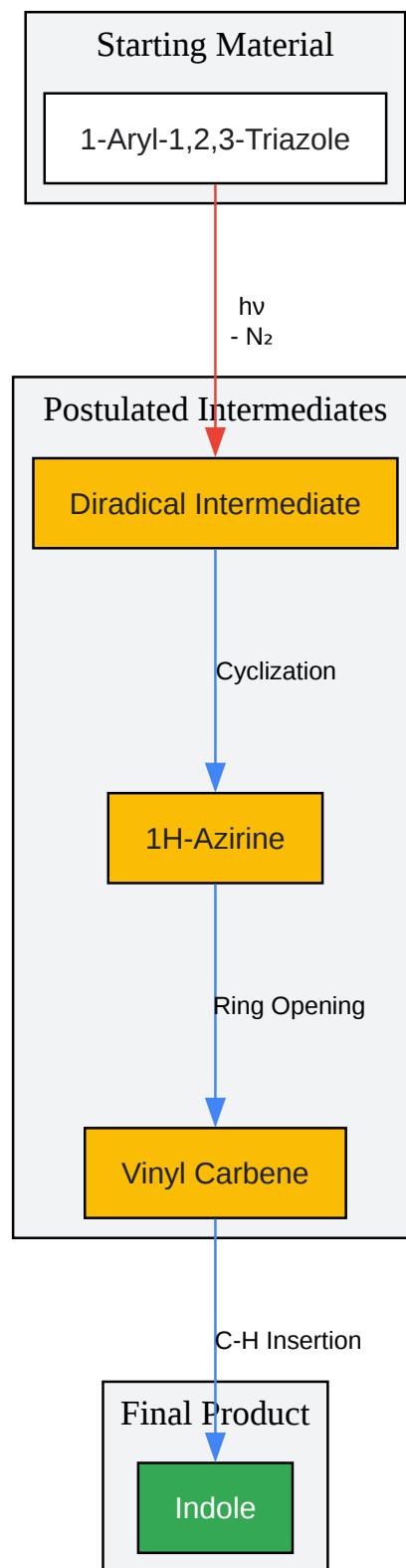
These application notes provide an overview of the primary reaction types where **1H-azirine** intermediates are implicated, complete with proposed mechanisms, quantitative data from literature, and detailed experimental protocols for the overall transformations.

Formation of Indoles via Photolysis of 1-Aryl-1,2,3-Triazoles

The photolytic decomposition of 1-aryl-1,2,3-triazoles is a classic example where a **1H-azirine** is proposed as a central intermediate. The reaction proceeds via nitrogen extrusion to form a diradical, which cyclizes to the antiaromatic **1H-azirine**. This intermediate then undergoes ring-opening to a vinyl carbene, which subsequently cyclizes to furnish the final indole product.^[6] This pathway provides strong evidence for the transient existence of **1H-azirines** in photochemical reactions.^[6]

Proposed Reaction Pathway

The general mechanism involves the photochemical conversion of a 1-aryl-1,2,3-triazole to a rearranged indole, passing through a postulated **1H-azirine** intermediate.



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Caption: Proposed mechanism for indole synthesis from 1-aryl-1,2,3-triazoles.

Quantitative Data

The yields of indole products can vary based on the substituents on the triazole ring. The following table summarizes representative data from the photolysis of various 1-aryl-4,5-disubstituted-1,2,3-triazoles.

Starting Triazole (Substituents)	Product Indole (Substituents)	Yield (%)	Reference
1-Phenyl-4,5-dicarbomethoxy	2,3-Dicarbomethoxyindole	55	[6]
1-(p-Tolyl)-4,5-dicarbomethoxy	5-Methyl-2,3-dicarbomethoxyindole	60	[6]
1-(p-Chlorophenyl)-4,5-dicarbomethoxy	5-Chloro-2,3-dicarbomethoxyindole	50	[6]

Experimental Protocol: Photolysis of 1-Phenyl-4,5-dicarbomethoxy-1,2,3-triazole

Objective: To synthesize 2,3-dicarbomethoxyindole via the photochemical rearrangement of the corresponding triazole, a reaction postulated to proceed through a **1H-azirine** intermediate.

Materials:

- 1-Phenyl-4,5-dicarbomethoxy-1,2,3-triazole
- Benzene (spectroscopic grade, anhydrous)
- Quartz photolysis vessel
- Medium-pressure mercury lamp (e.g., 450W Hanovia)
- Nitrogen gas source
- Rotary evaporator

- Chromatography column (silica gel)
- Eluent: Diethyl ether-light petroleum mixture

Procedure:

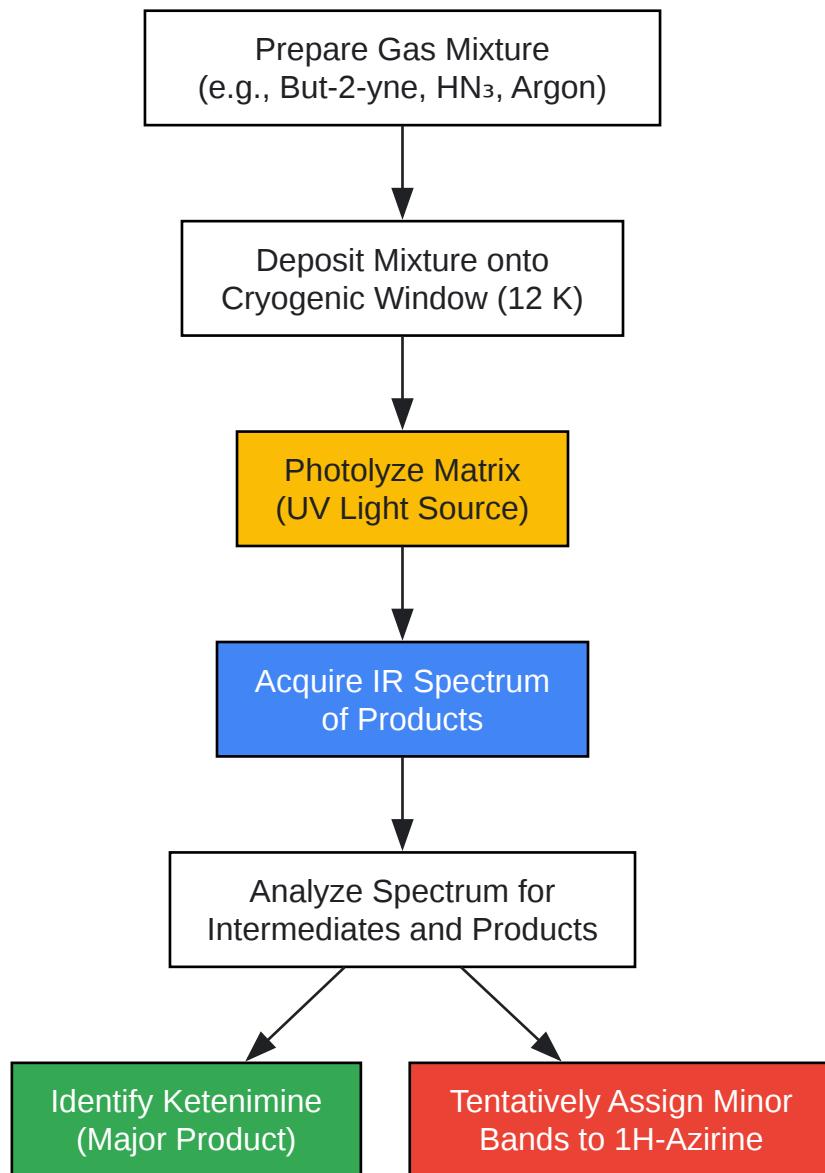
- A solution of 1-phenyl-4,5-dicarbomethoxy-1,2,3-triazole (1.0 g) in anhydrous benzene (200 ml) is prepared in a quartz photolysis vessel.
- The solution is deoxygenated by bubbling dry nitrogen gas through it for 30 minutes prior to and during the irradiation.
- The vessel is placed in a water bath to maintain a constant temperature and irradiated with a medium-pressure mercury lamp for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.
- After irradiation, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is purified by column chromatography on silica gel.
- The column is eluted with a gradient of diethyl ether in light petroleum.
- Fractions containing the product are combined and the solvent is evaporated to yield 2,3-dicarbomethoxyindole.
- The product is characterized by standard spectroscopic methods (^1H NMR, ^{13}C NMR, IR, MS) and compared with literature data.

Formation of Ketenimines from Alkynes and Nitrenes

The reaction of alkynes with nitrenes, often generated from sources like hydrazoic acid, is another pathway where **1H-azirine** intermediates are proposed.^[5] The nitrene adds across the alkyne C≡C bond to form the transient **1H-azirine**. This highly unstable intermediate rapidly undergoes ring-opening and rearrangement to yield a more stable ketenimine.^[5]

Experimental Workflow

This workflow outlines the matrix isolation technique used to study the reaction at cryogenic temperatures, which is necessary to detect the transient intermediates.



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